Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate
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Overview
Description
Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of a thiazole ring, a bromo substituent, and a cyanoethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Alkylation: The cyanoethyl group can be introduced through alkylation reactions using cyanoethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted thiazole derivatives.
Reduction: Amino derivatives.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the thiazole ring and the cyanoethyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate can be compared with other thiazole derivatives:
Ethyl 2-(2-chloro-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate: Similar structure but with a chloro substituent instead of bromo.
Ethyl 2-(2-bromo-5-ethyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(ethyl)amino]acetate: Similar structure but with an ethyl group on the amino moiety instead of a methyl group.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)-2-[2-cyanoethyl(methyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c1-4-18-11(17)10(16(3)7-5-6-14)9-8(2)19-12(13)15-9/h10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGFNXLFLPLPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(SC(=N1)Br)C)N(C)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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